molecular formula C18H18FN3O2 B2872012 N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 534560-45-7

N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2872012
CAS No.: 534560-45-7
M. Wt: 327.359
InChI Key: DOPNQVXUVCCTCG-UHFFFAOYSA-N
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Description

N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug design and discovery . This compound, in particular, has a benzoyl group and a fluorophenyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with benzoyl chloride to form the benzoyl derivative, followed by the reaction with piperazine to form the final product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can help in scaling up the production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out in organic solvents such as ethanol, methanol, or dichloromethane under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide include other piperazine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the benzoyl and fluorophenyl groups. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c19-15-6-8-16(9-7-15)21-10-12-22(13-11-21)18(24)20-17(23)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPNQVXUVCCTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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